molecular formula C18H28O2 B12550117 1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol CAS No. 142052-57-1

1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol

Cat. No.: B12550117
CAS No.: 142052-57-1
M. Wt: 276.4 g/mol
InChI Key: OSQOKRXKZJTXNI-UHFFFAOYSA-N
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Description

1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol is a highly substituted diol characterized by four cyclopropyl groups and a methylidene moiety. Structural analogs and simpler diols, such as pentane-1,5-diol derivatives, provide indirect insights into its properties, as discussed below.

Properties

CAS No.

142052-57-1

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

1,1,5,5-tetracyclopropyl-3-methylidenepentane-1,5-diol

InChI

InChI=1S/C18H28O2/c1-12(10-17(19,13-2-3-13)14-4-5-14)11-18(20,15-6-7-15)16-8-9-16/h13-16,19-20H,1-11H2

InChI Key

OSQOKRXKZJTXNI-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(C1CC1)(C2CC2)O)CC(C3CC3)(C4CC4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclopropanation of suitable precursors, followed by the introduction of the methylidene group and the hydroxyl groups. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the high purity of the final product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The cyclopropyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols.

Scientific Research Applications

1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the context of its use.

Comparison with Similar Compounds

Notes:

  • Cyclopropyl groups : The tetracyclopropyl arrangement in the target compound likely increases rigidity and reduces solubility in polar solvents compared to linear or branched analogs .
  • Methylidene moiety : This group may enhance reactivity in Michael additions or cycloadditions, unlike the saturated analogs .

Pharmacological and Physicochemical Performance

Absorption Enhancement

  • Pentane-1,5-diol : Demonstrated superior efficacy as a percutaneous absorption enhancer for terbinafine (antifungal agent) compared to propane-1,2-diol. A 5% concentration increased drug flux by 2.5-fold in vitro .
  • Target compound : The bulky cyclopropyl groups may hinder skin penetration but could improve stability in topical formulations due to reduced metabolic degradation.

Thermal Stability

  • 3-Methyl-1,5-pentanediol : Stable up to 150°C (boiling point at 3.3 kPa) .
  • Target compound : Expected higher thermal stability due to cyclopropane ring strain and steric protection of hydroxyl groups.

Biological Activity

1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol (CAS No. 142052-57-1) is a complex organic compound notable for its unique structural features, including multiple cyclopropyl groups and hydroxyl functionalities. This compound has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of 1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol is C18H28O2C_{18}H_{28}O_2, with a molecular weight of 276.4 g/mol. The compound's structure allows for various chemical interactions that may influence its biological activity.

PropertyValue
CAS Number142052-57-1
Molecular FormulaC18H28O2
Molecular Weight276.4 g/mol
IUPAC Name1,1,5,5-tetracyclopropyl-3-methylidenepentane-1,5-diol

The biological activity of 1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol is thought to arise from its interactions with specific biological targets. The presence of hydroxyl groups enables hydrogen bonding with enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects depending on the target pathways involved.

Biological Activity

Research into the biological activity of this compound is still developing. However, initial studies suggest several areas of interest:

Anticancer Activity : Preliminary investigations have indicated potential cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs exhibit significant antiproliferative activity against hepatocellular carcinoma (HepG2) and other cancer cell lines.

Antimicrobial Properties : The structural characteristics of 1,1,5,5-Tetracyclopropyl-3-methylidenepentane-1,5-diol may also confer antimicrobial properties. Compounds containing cyclopropyl groups are often evaluated for their effectiveness against bacterial and fungal strains.

Study on Similar Compounds

A study examining the cytotoxic effects of structurally related compounds demonstrated that certain derivatives showed significant inhibition of cancer cell proliferation. For example:

CompoundCell LineIC50 (μg/mL)
Hexane Extract from Cissus incisaHep3B27 ± 3
CHCl3/MeOH Extract from Cissus incisaHepG230 ± 6

These findings suggest that the unique structure of cyclopropyl-containing compounds may enhance their biological activity against cancer cells.

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